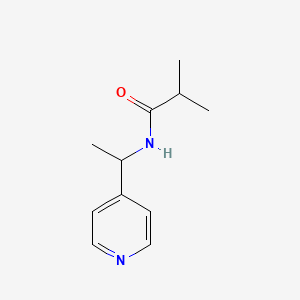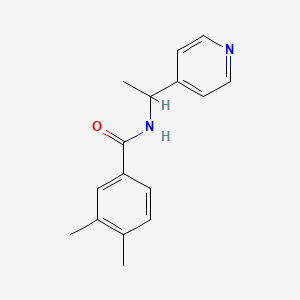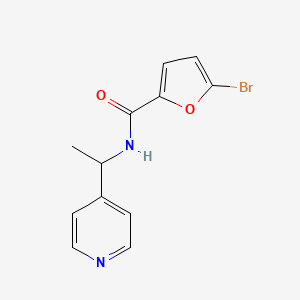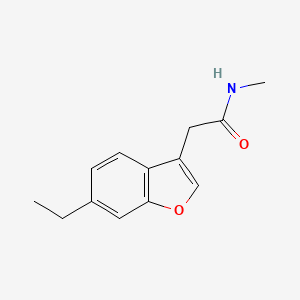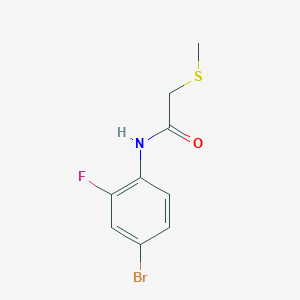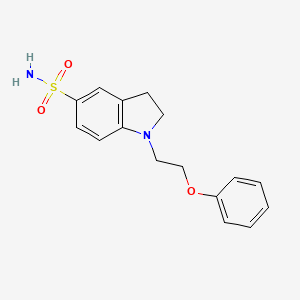
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide, also known as PDIs, is a chemical compound that has been extensively studied for its potential use in scientific research. PDIs are a class of sulfonamide compounds that have been found to have a variety of biochemical and physiological effects. In Additionally, we will list possible future directions for research on PDIs.
Mécanisme D'action
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide exert their effects through a variety of mechanisms. They have been found to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase IX, as mentioned above. Additionally, 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been found to modulate the activity of ion channels and receptors in the brain, which can affect neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been found to have a variety of biochemical and physiological effects. They have been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been found to have anti-inflammatory effects and can inhibit the formation of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have several advantages for use in lab experiments. They are relatively easy to synthesize and can be produced in large quantities with minimal impurities. Additionally, 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been extensively studied, and their mechanisms of action are well understood. However, there are also limitations to using 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide in lab experiments. They can be expensive to produce, and their effects can be difficult to quantify due to their complex mechanisms of action.
Orientations Futures
There are several possible future directions for research on 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide. One area of research could focus on developing more potent and selective 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide that can be used as therapeutic agents for neurological disorders and cancer. Additionally, researchers could investigate the potential use of 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide as imaging agents for cancer diagnosis and monitoring. Finally, further research could be done to elucidate the mechanisms of action of 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide and to identify new targets for their use in scientific research.
Méthodes De Synthèse
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole with phenoxyacetyl chloride, followed by the reaction of the resulting intermediate with sulfonamide. This synthesis method has been optimized over the years to produce high-quality 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide with minimal impurities.
Applications De Recherche Scientifique
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been extensively studied for their potential use in scientific research. They have been found to have a variety of applications in the fields of neuroscience, cancer research, and drug discovery. 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have been shown to have potential as a treatment for Alzheimer's disease, as they can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide have also been found to have potential as a treatment for cancer, as they can inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Propriétés
IUPAC Name |
1-(2-phenoxyethyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c17-22(19,20)15-6-7-16-13(12-15)8-9-18(16)10-11-21-14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITILHUBYAIOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-2,3-dihydroindole-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)

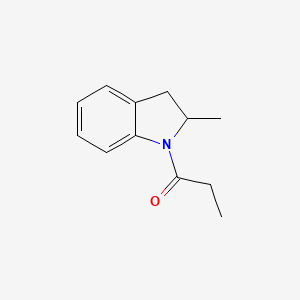
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)
